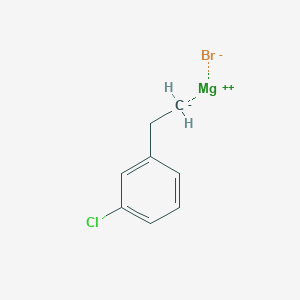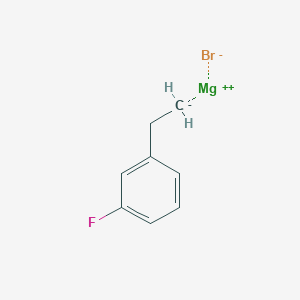
3-Fluorophenethylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorophenethylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is a type of organomagnesium compound used to form carbon-carbon bonds. The compound has the molecular formula C8H8BrFMg and is typically used in solution form, often in tetrahydrofuran (THF) as a solvent .
Mécanisme D'action
Target of Action
3-Fluorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of electrophilic compounds. The primary targets of this compound are electrophilic carbon atoms in organic compounds .
Mode of Action
The mode of action of this compound involves the nucleophilic attack on the electrophilic carbon atom of an organic compound. The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack electrophilic carbon atoms in organic compounds, forming new carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific organic compound it reacts with. In general, grignard reagents are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids . They can also be used in the preparation of carbon-carbon double bonds and in the formation of carbon-phosphorus, carbon-tin, carbon-silicon, carbon-boron and other carbon-heteroatom bonds .
Pharmacokinetics
It’s important to note that Grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact molecular and cellular effects would depend on the specific compounds synthesized .
Méthodes De Préparation
3-Fluorophenethylmagnesium bromide can be synthesized through the reaction of 3-fluorophenethyl bromide with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The reaction conditions usually involve heating the mixture to facilitate the formation of the Grignard reagent .
Analyse Des Réactions Chimiques
3-Fluorophenethylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed depend on the specific reaction conditions and the nature of the electrophile .
Applications De Recherche Scientifique
3-Fluorophenethylmagnesium bromide is widely used in scientific research for various applications:
Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials and polymers.
Chemical Biology: It is used to modify biomolecules and study their functions.
Comparaison Avec Des Composés Similaires
3-Fluorophenethylmagnesium bromide can be compared with other similar Grignard reagents, such as:
- 3-Chlorophenethylmagnesium bromide
- 4-Fluorophenethylmagnesium bromide
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and selectivity in various reactions .
Propriétés
IUPAC Name |
magnesium;1-ethyl-3-fluorobenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXYCVSTEYCFJG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC(=CC=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



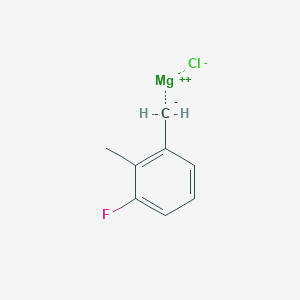
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333899.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333901.png)
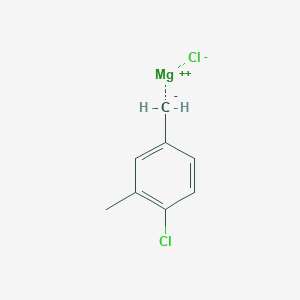

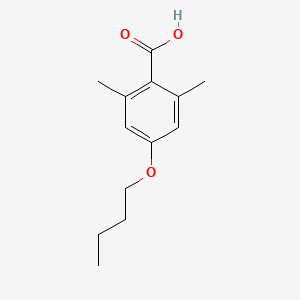

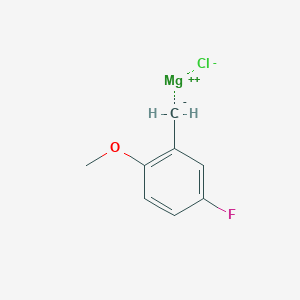
![3-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333927.png)

